Cas no 56367-98-7 (Cytidine, 5-ethyl-)

Cytidine, 5-ethyl- 化学的及び物理的性質
名前と識別子
-
- Cytidine, 5-ethyl-
- 5-Ethyl cytidine
- DA-60435
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one
- F12747
- 5-ethyl-cytidine
- 56367-98-7
- 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethylpyrimidin-2(1H)-one
- SCHEMBL6418046
- 5-ethylcytidine
-
- MDL: MFCD28976104
- インチ: InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
- InChIKey: UEHXEKJKNOHULW-FDDDBJFASA-N
計算された属性
- せいみつぶんしりょう: 271.11682065Da
- どういたいしつりょう: 271.11682065Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
Cytidine, 5-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | F12747-0.5/G |
5-ETHYL CYTIDINE |
56367-98-7 | 95% | 0.5/G |
$1200 | 2023-01-20 | |
1PlusChem | 1P00EL8V-100mg |
5-Ethyl cytidine |
56367-98-7 | 95% | 100mg |
$721.00 | 2023-12-16 | |
AstaTech | F12747-0.25/g |
5-ETHYL CYTIDINE |
56367-98-7 | 95% | 0.25g |
$898 | 2023-09-18 | |
AstaTech | F12747-1/g |
5-ETHYL CYTIDINE |
56367-98-7 | 95% | 1g |
$2698 | 2023-09-18 | |
AstaTech | F12747-0.1/G |
5-ETHYL CYTIDINE |
56367-98-7 | 95% | 0.1g |
$598 | 2023-09-18 | |
1PlusChem | 1P00EL8V-250mg |
5-Ethyl cytidine |
56367-98-7 | 95% | 250mg |
$1064.00 | 2023-12-16 |
Cytidine, 5-ethyl- 関連文献
-
1. The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosinePhilip J. Barr,A. Stanley Jones,Pawe? Serafinowski,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1978 1263
Cytidine, 5-ethyl-に関する追加情報
Cytidine, 5-ethyl- (CAS No. 56367-98-7): A Comprehensive Overview in Modern Chemical Biology and Medicine
Cytidine, 5-ethyl-, identified by the chemical compound identifier CAS No. 56367-98-7, represents a significant molecule in the realm of nucleoside chemistry and its applications in pharmaceutical and biochemical research. This compound, a derivative of cytidine, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The introduction of an ethyl group at the 5-position of the cytidine molecule imparts distinct biochemical characteristics, making it a subject of intense study in various scientific disciplines.
The molecular structure of Cytidine, 5-ethyl- (CAS No. 56367-98-7) consists of a pyrimidine ring fused with a ribose sugar, with an ethyl substituent attached to the fifth carbon atom of the ribose ring. This modification enhances its solubility and metabolic stability, which are critical factors in drug design and development. The compound's ability to mimic natural nucleosides while introducing specific functional groups makes it a valuable tool in synthetic biology and medicinal chemistry.
In recent years, Cytidine, 5-ethyl- has been explored for its potential role in modulating cellular processes through its interaction with nucleic acid metabolism. Studies have demonstrated that this compound can influence various enzymatic pathways involved in DNA and RNA synthesis, repair, and degradation. Its ability to interfere with these processes has opened new avenues for treating a range of diseases, including cancer, viral infections, and neurodegenerative disorders.
One of the most promising applications of Cytidine, 5-ethyl- (CAS No. 56367-98-7) is in the development of antiviral therapies. Research has shown that this compound can inhibit viral replication by competing with natural cytidine for incorporation into viral RNA chains. This mechanism of action has been particularly effective against RNA viruses such as influenza and hepatitis C. Furthermore, preclinical studies have indicated that Cytidine, 5-ethyl- exhibits lower toxicity compared to conventional antiviral drugs, making it a safer alternative for long-term treatment.
The compound's potential in oncology is another area of active investigation. By modulating nucleic acid metabolism, Cytidine, 5-ethyl- has been found to induce apoptosis in cancer cells while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt the DNA replication process in rapidly dividing cancer cells. Additionally, combination therapies involving Cytidine, 5-ethyl- with other chemotherapeutic agents have shown synergistic effects, enhancing overall treatment efficacy.
Advances in synthetic methodologies have enabled the efficient production of high-purity grades of Cytidine, 5-ethyl- (CAS No. 56367-98-7), facilitating its use in both research and clinical settings. The development of novel synthetic routes has not only improved yield but also reduced costs, making this compound more accessible for widespread application. These advancements underscore the growing importance of nucleoside derivatives in modern medicine.
The role of Cytidine, 5-ethyl- in neurodegenerative diseases is an emerging field of study. Preliminary research suggests that this compound may help mitigate neuroinflammation and oxidative stress—key pathological features associated with conditions such as Alzheimer's disease and Parkinson's disease. By protecting neuronal cells from damage caused by these stressors, Cytidine, 5-ethyl holds promise as a potential therapeutic agent for these debilitating conditions.
In conclusion, Cytidine, 5-ethyl- (CAS No. 56367-98-7) is a versatile nucleoside derivative with significant implications for chemical biology and medicine. Its unique structural features and functional properties make it a valuable tool for investigating cellular processes and developing novel therapeutic strategies. As research continues to uncover new applications for this compound, its role in addressing some of the most challenging diseases will likely expand further.
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